An In-depth Technical Guide to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-((1-Methylcyclopentyl)oxy)ethan-1-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-((1-Methylcyclopentyl)oxy)ethan-1-amine, a bifunctional organic molecule incorporating a primary amine and an ether linked to a substituted cyclopentyl ring. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from established chemical principles, data on structurally analogous compounds, and predictive methodologies. The insights provided are intended to guide researchers, scientists, and drug development professionals in understanding its potential characteristics and handling.
Molecular Structure and Core Physicochemical Properties
2-((1-Methylcyclopentyl)oxy)ethan-1-amine (CAS No. 2138518-91-7) possesses a unique structural combination: a tertiary ether linkage at a quaternary carbon center and a primary amino group. This arrangement dictates its physical properties and chemical reactivity. The cyclopentyl ring provides a non-polar, sterically hindered scaffold, while the ethoxyamine chain introduces polarity and reactive sites.
Predicted Physicochemical Data
The following table summarizes the core properties. It is crucial to note that while molecular formula and weight are exact, other parameters are estimated based on computational models and data from similar structures, such as 2-(1-methylcyclopentyl)ethan-1-amine and various amino ethers.[1][2][3][4]
| Property | Value / Predicted Characteristics | Source / Methodology |
| IUPAC Name | 2-((1-Methylcyclopentyl)oxy)ethan-1-amine | Standard Nomenclature |
| CAS Number | 2138518-91-7 | BLDpharm[5] |
| Molecular Formula | C₈H₁₇NO | Calculated |
| Molecular Weight | 143.23 g/mol | Calculated[4] |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar low MW amines/ethers |
| Boiling Point | ~180-220 °C (predicted) | Extrapolated from similar structures |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. | Inferred from structural polarity |
| XLogP | ~1.5 - 2.5 (predicted) | Based on analogs[1] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (from -O- and -N) | Calculated |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Williamson Ether Synthesis
A robust and logical approach to synthesizing 2-((1-Methylcyclopentyl)oxy)ethan-1-amine is via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide or a similar substrate with a good leaving group.
Methodology:
-
Deprotonation: 1-Methylcyclopentanol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding sodium 1-methylcyclopentoxide. The choice of a strong, non-nucleophilic base is critical to ensure complete formation of the alkoxide without side reactions.
-
Nucleophilic Substitution: 2-Aminoethyl chloride (or bromide) hydrochloride is neutralized, and the resulting free amine is added to the alkoxide solution. The reaction proceeds via an Sₙ2 mechanism where the alkoxide displaces the halide. To prevent self-alkylation of the amine, it is often preferable to use an N-protected starting material, such as N-(2-chloroethyl)phthalimide, followed by a deprotection step (e.g., using hydrazine).
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved through distillation under reduced pressure or column chromatography.
Caption: Proposed Williamson Ether Synthesis Workflow.
Expected Chemical Reactivity
-
Amine Functionality : The primary amine group (-NH₂) is basic and nucleophilic. It will readily react with acids to form ammonium salts. It can undergo standard amine reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
-
Ether Linkage : The ether group (-O-) is generally stable to many reagents. However, like other ethers, it may be prone to the formation of explosive peroxides upon prolonged exposure to air and light.[6] Therefore, it should be stored under an inert atmosphere and tested for peroxides before heating or distillation.
-
1,2-Amino Ether Moiety : The proximity of the nitrogen and oxygen atoms allows this molecule to act as a bidentate chelating ligand for various metal ions. This characteristic is common in 1,2-amino alcohols and their derivatives and is exploited in asymmetric synthesis and catalysis.[7]
Predicted Spectroscopic Profile
For unambiguous identification, a combination of spectroscopic methods is essential. While experimental spectra are not publicly available, a predicted profile can be constructed.[8]
¹H NMR Spectroscopy
-
δ 2.8-3.2 ppm (t, 2H) : Methylene group adjacent to the amine (-CH₂-N).
-
δ 3.4-3.6 ppm (t, 2H) : Methylene group adjacent to the ether oxygen (-O-CH₂-).
-
δ 1.4-1.7 ppm (m, 8H) : Four methylene groups of the cyclopentyl ring.
-
δ 1.2-1.3 ppm (s, 3H) : Methyl group on the cyclopentyl ring (-CH₃).
-
δ 1.5-2.5 ppm (br s, 2H) : Amine protons (-NH₂), which may be broad and exchangeable with D₂O.
¹³C NMR Spectroscopy
-
~75-80 ppm : Quaternary carbon of the cyclopentyl ring attached to oxygen.
-
~70-75 ppm : Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
~40-45 ppm : Methylene carbon adjacent to the amine (-CH₂-N).
-
~35-40 ppm : Two methylene carbons of the cyclopentyl ring (C2, C5).
-
~20-25 ppm : Two methylene carbons of the cyclopentyl ring (C3, C4) and the methyl carbon.
Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (two bands, medium) : N-H stretching of the primary amine.
-
2850-2960 cm⁻¹ (strong) : C-H stretching of alkyl groups.
-
1590-1650 cm⁻¹ (medium) : N-H scissoring (bending) vibration.
-
1050-1150 cm⁻¹ (strong) : C-O stretching of the ether linkage.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : Expected at m/z = 143.
-
Key Fragments : Expect fragmentation via alpha-cleavage adjacent to the nitrogen and oxygen atoms. Common fragments would include the loss of an ethylamine radical (m/z = 99) and the iminium ion [CH₂=NH₂]⁺ (m/z = 30).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar amines and ethers provide a strong basis for safe handling protocols.[6]
-
Hazards Identification :
-
Expected to cause skin irritation and potentially severe eye damage, characteristic of many primary amines.
-
May be a combustible liquid.
-
May form explosive peroxides upon storage.[6]
-
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear impervious gloves (e.g., nitrile rubber) at all times.[9]
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : A lab coat or protective coveralls are recommended. An emergency eyewash station and safety shower should be readily accessible.[10]
-
-
First-Aid Measures :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact : Wash off immediately with plenty of water and soap. Remove all contaminated clothing. If irritation persists, call a physician.[6]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician immediately.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[6]
-
-
Storage :
Caption: Standard Laboratory Safety Workflow.
Potential Applications and Future Research
The unique structure of 2-((1-Methylcyclopentyl)oxy)ethan-1-amine suggests its utility in several fields, primarily as a chemical intermediate or building block.
-
Pharmaceutical Synthesis : Cycloalkylamine derivatives are scaffolds in various pharmacologically active compounds, including antidepressants and other CNS-active agents.[11] This molecule could serve as a key intermediate for novel therapeutics.
-
Material Science and Polymer Chemistry : As a diamine equivalent (after modification), it could be used in the synthesis of polyamides or polyimides. Its chelating properties also make it a candidate for creating novel metal-organic frameworks (MOFs) or catalysts.
-
Industrial Applications : Amines are widely used as corrosion inhibitors, gas sweetening agents in refineries, and as curing agents for epoxy resins.[12] The properties of this specific amine could be evaluated for these established applications.
Future research should focus on:
-
Experimental Validation : Performing and publishing detailed experimental characterization of its physical properties (boiling point, melting point, density) and spectroscopic data (NMR, IR, MS).
-
Exploration of Reactivity : Investigating its utility in novel organic transformations and as a ligand in catalysis.
-
Biological Screening : Evaluating its potential bioactivity, given its structural similarity to known pharmaceutical agents.
References
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155397447, 2-[1-(2-Methoxyethyl)cyclopentyl]ethanamine. Retrieved from [Link]
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Pilot Chemical. (2026, February 9). SDS 802001 USA ENG. Retrieved from [Link]
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American Elements. (n.d.). 2-(1-methylcyclopentyl)ethan-1-amine. Retrieved from [Link]
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Huntsman Corporation. (n.d.). amine applications and properties data - alkanolamines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite - 2-(1-methylcyclopentyl)ethan-1-amine (C8H17N). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65482551, 2-[1-(Ethoxymethyl)cyclopropyl]ethanamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopentyl- (CAS 6004-60-0). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68291010, Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel-. Retrieved from [Link]
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Yardley, J. P., et al. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115782917, 2-Ethoxy-1-(1-methylcyclopentyl)ethanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite - 2-(1-methylcyclopropyl)ethan-1-amine hydrochloride (C6H13N). Retrieved from [Link]
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Ager, D. J., et al. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Retrieved from [Link]
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